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Abstract
Tyroserleutide (Tyr-Ser-Leu or YSL) is a tripeptide with demonstrated antineoplastic and

immunomodulatory properties.[1][2][3] Isolated from porcine spleen degradation products, this

small molecule has been the subject of research for its potential therapeutic applications,

particularly in hepatocellular carcinoma.[2][4] This technical guide provides a comprehensive

overview of the structure, chemical properties, and the established mechanism of action of

Tyroserleutide, focusing on its interaction with the PI3K/AKT signaling pathway. Detailed

experimental protocols for the characterization and evaluation of Tyroserleutide are also

presented to facilitate further research and development.

Structural and Chemical Properties
Tyroserleutide is a tripeptide composed of the amino acids L-tyrosine, L-serine, and L-leucine.

Its structure and fundamental chemical properties are summarized below.

Structure
The primary structure of Tyroserleutide is the amino acid sequence Tyr-Ser-Leu.

Table 1: Structural Identifiers for Tyroserleutide
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Identifier Value

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-

hydroxyphenyl)propanoyl]amino]-3-

hydroxypropanoyl]amino]-4-methylpentanoic

acid

Amino Acid Sequence Tyr-Ser-Leu (YSL)

Molecular Formula C₁₈H₂₇N₃O₆

SMILES
CC(C)C--INVALID-LINK--NC(=O)--INVALID-

LINK--NC(=O)--INVALID-LINK--N

InChI

InChI=1S/C18H27N3O6/c1-10(2)7-

14(18(26)27)20-17(25)15(9-22)21-

16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-

15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)

(H,26,27)/t13-,14-,15-/m0/s1

Physicochemical Properties
A compilation of the key physicochemical properties of Tyroserleutide is provided in Table 2.

Table 2: Physicochemical Properties of Tyroserleutide
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Property Value Source

Molecular Weight 381.42 g/mol

Appearance White to off-white solid

Solubility

Tyroserleutide Hydrochloride:-

DMSO: 250 mg/mL

(ultrasonic)- H₂O: 2 mg/mL

(ultrasonic, warming)

Storage and Stability

Store sealed, away from

moisture and light. Powder:

-80°C for 2 years, -20°C for 1

year. In solvent: -80°C for 6

months, -20°C for 1 month.

Mechanism of Action: The PI3K/AKT Signaling
Pathway
Tyroserleutide exerts its antitumor effects primarily through the modulation of the

Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade in regulating cell

proliferation, survival, and apoptosis.

The key mechanisms of action are:

Upregulation of PTEN: Tyroserleutide increases the expression of the tumor suppressor

gene PTEN. PTEN is a phosphatase that dephosphorylates PIP3 to PIP2, thereby acting as

a negative regulator of the PI3K/AKT pathway.

Inhibition of AKT and PDK1 Activity: By upregulating PTEN, Tyroserleutide leads to a

decrease in the levels of activated AKT and its upstream activator, PDK1.

Downstream Effects: The inhibition of AKT activity triggers a cascade of downstream events

that contribute to the antitumor effect of Tyroserleutide:

Cell Cycle Arrest: Increased expression of cell cycle inhibitors p21 and p27.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1684654?utm_src=pdf-body
https://www.benchchem.com/product/b1684654?utm_src=pdf-body
https://www.benchchem.com/product/b1684654?utm_src=pdf-body
https://www.benchchem.com/product/b1684654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induction of Apoptosis: Reduced phosphorylation of MDM2, leading to an increase in p53

protein levels. This, in turn, can lead to mitochondrial damage and apoptosis.
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Figure 1. Tyroserleutide's mechanism of action via the PI3K/AKT signaling pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

Tyroserleutide.

Solid-Phase Peptide Synthesis (SPPS) of Tyroserleutide
This protocol outlines a general procedure for the synthesis of Tyroserleutide using Fmoc-

based solid-phase chemistry.

Materials:

Fmoc-Leu-Wang resin

Fmoc-Ser(tBu)-OH

Fmoc-Tyr(tBu)-OH
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Coupling reagents: HBTU, HOBt

Activator base: N,N-Diisopropylethylamine (DIPEA)

Fmoc deprotection solution: 20% piperidine in DMF

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

Diethyl ether

Procedure:

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.

Fmoc Deprotection:

Drain the DMF.

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

Amino Acid Coupling (Serine):

In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in

DMF.

Add DIPEA (6 eq) and pre-activate for 5 minutes.

Add the activated amino acid solution to the resin and agitate for 2 hours.

Monitor coupling completion with a Kaiser test.

Drain and wash the resin with DMF (3x) and DCM (3x).

Repeat Deprotection and Coupling (Tyrosine): Repeat steps 2 and 3 using Fmoc-Tyr(tBu)-

OH.
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Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

Filter the resin and collect the filtrate.

Precipitation and Purification:

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

Dry the crude peptide under vacuum.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).
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Figure 2. Workflow for the solid-phase peptide synthesis of Tyroserleutide.
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Western Blot Analysis of PI3K/AKT Pathway Modulation
This protocol describes how to assess the effect of Tyroserleutide on the phosphorylation

status of AKT.

Materials:

Hepatocellular carcinoma cell line (e.g., HepG2, Huh7)

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-PTEN, anti-GAPDH

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Culture and Treatment:

Culture cells to 70-80% confluency.

Treat cells with varying concentrations of Tyroserleutide for a specified time (e.g., 24

hours). Include a vehicle-treated control.

Protein Extraction:

Wash cells with ice-cold PBS.

Lyse cells in RIPA buffer on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.

SDS-PAGE and Western Blotting:

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

Separate proteins on an SDS-PAGE gel.

Transfer proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST (3x for 10 minutes).

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST (3x for 10 minutes).

Detection:

Add ECL substrate to the membrane.

Visualize protein bands using a chemiluminescence imaging system.

Quantify band intensities and normalize phospho-AKT to total-AKT and PTEN to a loading

control like GAPDH.

Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of Tyroserleutide on cancer cells.
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Materials:

Cancer cell line

96-well plates

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow

them to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of Tyroserleutide for 24, 48, or 72

hours. Include untreated and vehicle-treated controls.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization:

Carefully remove the medium.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine

the IC₅₀ value of Tyroserleutide.

Conclusion
Tyroserleutide is a promising tripeptide with a well-defined mechanism of action involving the

inhibition of the PI3K/AKT signaling pathway. Its antineoplastic properties, coupled with its

immunomodulatory effects, make it a compelling candidate for further investigation in cancer

therapy. The structural and chemical data, along with the detailed experimental protocols
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provided in this guide, offer a solid foundation for researchers and drug development

professionals to explore the full therapeutic potential of Tyroserleutide. Further studies

focusing on its in vivo efficacy, pharmacokinetic profile, and potential for combination therapies

are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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